4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one
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Overview
Description
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The specific structure of this compound includes an ethyl group and a methyl group attached to an octahydronaphthalene core, with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the hydrogenation of a naphthalene derivative followed by functional group modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic hydrogenation and specific organic synthesis techniques under controlled conditions. The exact methods would depend on the availability of starting materials and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties.
Industry: May be used in the production of fragrances or other industrial chemicals.
Mechanism of Action
The mechanism of action for 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Typically, compounds with ketone groups can act as electrophiles in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative.
Uniqueness
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties.
Properties
CAS No. |
870515-09-6 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-ethyl-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O/c1-3-10-7-8-12(14)13-9(2)5-4-6-11(10)13/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
BALKDOWGTGLWED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C2C1CCCC2C |
Origin of Product |
United States |
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